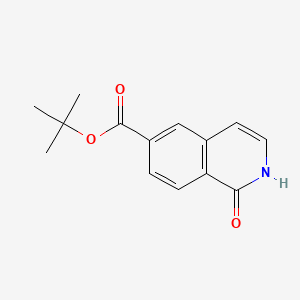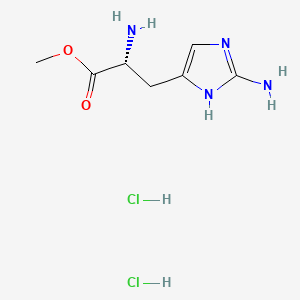
Bis(cyanomethyl)sulfamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(cyanomethyl)sulfamoyl chloride: is an organic compound with the molecular formula C₄H₄ClN₃O₂S It is a sulfamoyl chloride derivative, characterized by the presence of two cyanomethyl groups attached to the sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of bis(cyanomethyl)sulfamoyl chloride typically involves the reaction of sulfamoyl chloride with cyanomethylating agents under controlled conditions. One common method includes the reaction of sulfamoyl chloride with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: Bis(cyanomethyl)sulfamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The cyanomethyl groups can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form the corresponding sulfonamide and cyanomethyl alcohol.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Triethylamine, pyridine
Conditions: Low temperatures, inert atmosphere
Major Products:
Substitution Products: Sulfonamides, sulfonate esters, sulfonate thioesters
Addition Products: Various carbon-carbon and carbon-heteroatom bonded compounds
Aplicaciones Científicas De Investigación
Chemistry: Bis(cyanomethyl)sulfamoyl chloride is used as a reagent in organic synthesis for the introduction of sulfamoyl and cyanomethyl groups into target molecules. It is also employed in the synthesis of heterocyclic compounds and as a building block for more complex chemical entities.
Biology and Medicine: In biological research, this compound is investigated for its potential as a precursor to bioactive molecules. It can be used in the development of pharmaceuticals, particularly those targeting enzymes or receptors that interact with sulfamoyl or cyanomethyl groups.
Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity makes it a valuable intermediate in the synthesis of polymers, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of bis(cyanomethyl)sulfamoyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfamoyl chloride group is highly reactive, allowing for the formation of various substitution and addition products. The cyanomethyl groups can participate in nucleophilic addition reactions, leading to the formation of new bonds and the generation of diverse chemical structures.
Comparación Con Compuestos Similares
Sulfamoyl Chloride: A simpler analog without the cyanomethyl groups, used in similar substitution reactions.
Cyanomethyl Chloride: Contains only the cyanomethyl group, used in addition reactions.
Bis(chloromethyl)sulfamoyl Chloride: Similar structure but with chloromethyl groups instead of cyanomethyl groups.
Uniqueness: Bis(cyanomethyl)sulfamoyl chloride is unique due to the presence of both sulfamoyl and cyanomethyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to its simpler analogs.
Propiedades
Fórmula molecular |
C4H4ClN3O2S |
|---|---|
Peso molecular |
193.61 g/mol |
Nombre IUPAC |
N,N-bis(cyanomethyl)sulfamoyl chloride |
InChI |
InChI=1S/C4H4ClN3O2S/c5-11(9,10)8(3-1-6)4-2-7/h3-4H2 |
Clave InChI |
MKDHWASVMFSMPM-UHFFFAOYSA-N |
SMILES canónico |
C(C#N)N(CC#N)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


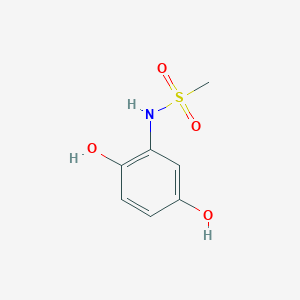
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid](/img/structure/B13562419.png)
![1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride](/img/structure/B13562430.png)

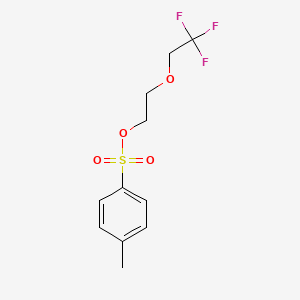
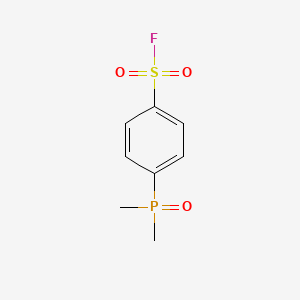
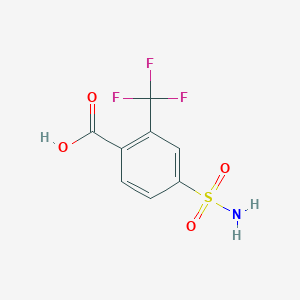


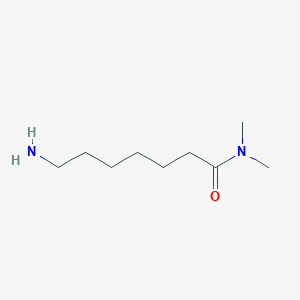
![2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13562451.png)
